Roginolisib hemifumarate

Allosteric modulation Kinase selectivity Non-ATP competitive

First-generation PI3Kδ inhibitors like idelalisib carry severe immune toxicity risks (colitis, pneumonitis), limiting translational utility. Roginolisib hemifumarate overcomes this through a unique non-ATP competitive, allosteric binding mechanism that stabilizes the inactive PI3Kδ conformation, achieving high selectivity while preserving CD8+ T-cell cytotoxicity. - Preserves CD8+ T-cell function; avoids Th1/Th2/Th17 skewing [Local Evidence]. - Rat NOAEL of 15 mg/kg with sustained PI3Kδ IC90 coverage at 5 mg/kg [Local Evidence]. - Synergy with venetoclax (CI=0.003) in lymphoma models [Local Evidence].

Molecular Formula C56H58F2N8O14S2
Molecular Weight 1169.2 g/mol
CAS No. 1621688-31-0
Cat. No. B15190132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoginolisib hemifumarate
CAS1621688-31-0
Molecular FormulaC56H58F2N8O14S2
Molecular Weight1169.2 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C26H27FN4O5S.C4H4O4/c2*27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29;5-3(6)1-2-4(7)8/h2*1-7H,8-17H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+
InChIKeyGSMZEFQGEJPDES-WXXKFALUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Roginolisib Hemifumarate: Non-ATP Competitive PI3Kδ Inhibitor


Roginolisib hemifumarate (CAS: 1621688-31-0), also known as IOA-244 or MSC2360844, is a small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) [1]. Unlike earlier PI3Kδ inhibitors, roginolisib binds to an allosteric site, acting as a non-ATP competitive modulator that stabilizes the inactive conformation of the enzyme [2]. This binding mode confers high selectivity for the p110δ catalytic subunit over other PI3K isoforms and a broad panel of kinases . The compound is orally bioavailable and is currently under clinical investigation for multiple solid and hematologic malignancies [3].

Roginolisib vs. ATP-Competitive PI3Kδ Inhibitors


The clinical utility of first-generation PI3Kδ inhibitors such as idelalisib, duvelisib, and copanlisib has been constrained by severe immune-related toxicities, including colitis, pneumonitis, and hepatotoxicity, which frequently necessitate dose interruptions or discontinuation [1]. These adverse events are thought to arise from ATP-competitive inhibition that disrupts normal T-cell function and immune homeostasis. Roginolisib hemifumarate circumvents this limitation through an allosteric, non-ATP competitive mechanism that preserves CD8+ T-cell cytotoxic function and prevents pathological Th1/Th2/Th17 skewing [2][3]. Substituting roginolisib with an ATP-competitive PI3Kδ inhibitor in research or clinical protocols would therefore reintroduce the immune-toxicity liability that roginolisib was specifically designed to avoid. The quantitative evidence below substantiates this differentiation.

Roginolisib Quantitative Differentiation


Allosteric Binding Mode vs. ATP-Competitive

Roginolisib hemifumarate acts as a non-ATP competitive allosteric modulator that stabilizes the inactive conformation of PI3Kδ [1]. In contrast, idelalisib, duvelisib, and copanlisib are ATP-competitive inhibitors that occupy the kinase active site [1]. The allosteric binding mode confers a distinct pharmacological profile that avoids the immune-related toxicities observed with ATP-competitive inhibitors [2].

Allosteric modulation Kinase selectivity Non-ATP competitive PI3Kδ Idelalisib

CD8+ T-Cell Function vs. Idelalisib

In a direct head-to-head in vitro study using primary human immune cells, roginolisib preserved CD8+ T-cell cytotoxic function, whereas idelalisib induced pronounced impairment of this activity [1]. Idelalisib treatment also promoted differentiation of conventional CD4+ T cells into pro-inflammatory Th1, Th2, and Th17 subsets – a response not observed with roginolisib [1].

T-cell cytotoxicity Immuno-oncology CD8+ T cells Idelalisib Immune toxicity

PI3Kδ Isoform Selectivity

Roginolisib hemifumarate demonstrates a PI3Kδ IC50 of 19 nM, with selectivity over PI3Kβ (430 nM), Vps34 (9,000 nM), and PI3Kα (10,100 nM) . This represents a >22-fold selectivity for PI3Kδ over PI3Kβ and >531-fold selectivity over PI3Kα .

Kinase selectivity PI3K isoforms IC50 Off-target effects Biochemical assay

Clinical Tolerability vs. Idelalisib

In a Phase I/II clinical trial (NCT04328844), roginolisib administered at 80 mg daily demonstrated a favorable safety profile with no treatment-emergent adverse events (TEAEs) leading to study drug discontinuation and no immune-related toxicities or dose-limiting toxicities observed [1]. The Grade 3/4 adverse event rate was reported as less than 5–7% at the biologically effective dose [2][3]. In contrast, historical data for the ATP-competitive PI3Kδ inhibitor idelalisib shows Grade 3/4 adverse event rates of approximately 40–50%, with significant rates of colitis, pneumonitis, and hepatotoxicity [4].

Safety profile Adverse events Phase I/II clinical trial Tolerability Idelalisib

Synergy with Venetoclax

In a pharmacological combination screen, roginolisib demonstrated strong synergy with the BCL-2 inhibitor venetoclax in HH (cutaneous T-cell lymphoma) cells, with a combination index (CI) of 0.003 by the Chou-Talalay method [1]. Synergy (CI <1.0) was validated across a broad panel of lymphoma cell lines (CI range: 0.05–0.81) [1]. This synergistic activity was comparable to that observed with idelalisib/venetoclax and duvelisib/venetoclax combinations in CLL cells [2].

Drug synergy Venetoclax Combination therapy Lymphoma Combination index

Sustained PI3Kδ IC90 Coverage

In non-clinical toxicology studies in rats and dogs, roginolisib free plasma levels exceeded the cellular target engagement IC90 for PI3Kδ for ≥12 hours at doses of 5 mg/kg [1]. At this dose, plasma concentrations remained below the IC50 for PI3Kα and IC90 for PI3Kβ, achieving pharmacodynamic selectivity for PI3Kδ in vivo [1]. In patients, this PK profile enabled daily oral dosing without dose modification, with sustained PI3Kδ inhibition over several months [1].

Pharmacokinetics Target engagement IC90 Dosing Selectivity

Roginolisib Research & Procurement Applications


Immuno-Oncology: T-Cell Function Preservation

Based on the direct head-to-head evidence that roginolisib preserves CD8+ T-cell cytotoxic function while idelalisib impairs it [1], roginolisib hemifumarate is the preferred PI3Kδ inhibitor for immuno-oncology studies investigating the interplay between PI3Kδ inhibition and anti-tumor immunity. This includes combination studies with immune checkpoint inhibitors, where roginolisib has been shown to sensitize tumors to anti-PD-1 therapy without exacerbating immune toxicity.

Chronic Dosing in Tumor Models

The favorable non-clinical toxicology profile with a rat NOAEL of 15 mg/kg and sustained PI3Kδ IC90 coverage at 5 mg/kg [1] supports the use of roginolisib in long-term in vivo oncology studies. Procurement is particularly indicated for protocols requiring daily oral dosing over several weeks without the gastrointestinal or dermatologic toxicities that complicate studies with earlier PI3Kδ inhibitors.

Combination Therapy with Venetoclax

Given the robust synergy demonstrated with venetoclax (CI = 0.003) across multiple lymphoma cell lines [2], roginolisib hemifumarate is the optimal choice for preclinical combination studies targeting B-cell malignancies. Its efficacy in this combination is comparable to idelalisib and duvelisib [3], but its superior safety profile makes it the more translationally viable partner.

Allosteric PI3Kδ Modulation Research

Roginolisib's unique non-ATP competitive allosteric binding mode, which stabilizes the inactive conformation of PI3Kδ [2], makes it an essential tool compound for research into allosteric kinase regulation and structure-based drug design. Procurement is recommended for laboratories seeking a well-characterized, highly selective chemical probe for studying PI3Kδ biology without the confounding effects of ATP-site competition.

Technical Documentation Hub

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